molecular formula C10H16N4O B1491713 2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 1516248-26-2

2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Cat. No. B1491713
CAS RN: 1516248-26-2
M. Wt: 208.26 g/mol
InChI Key: IMZRAROFEWNBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-amino-2-cyclopropyl-1-ethanol (ACEE), is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. ACEE has a wide range of applications in the fields of organic chemistry and medicinal chemistry, including as a reagent for the synthesis of other compounds, a ligand for metal complexes, and a drug for the treatment of certain medical conditions.

Mechanism of Action

The mechanism of action of ACEE is not yet fully understood. However, it is believed that ACEE may interact with proteins and enzymes in the body to produce its therapeutic effects. It is also believed that ACEE may interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
ACEE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha. In addition, ACEE has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

ACEE has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound, and it has a low toxicity. However, ACEE is a relatively weak ligand, and it is not very soluble in water.

Future Directions

Given the wide range of applications of ACEE, there are many potential future directions for research. For example, further research into the mechanism of action of ACEE could provide insight into its therapeutic effects. In addition, further research into the structure-activity relationships of ACEE could lead to the development of more potent and selective compounds. Furthermore, further research into the synthesis and purification of ACEE could lead to the development of more efficient and cost-effective methods. Finally, further research into the pharmacokinetics of ACEE could lead to the development of more effective and safe dosage forms.

Scientific Research Applications

ACEE has been studied extensively in the fields of organic chemistry and medicinal chemistry. In organic chemistry, ACEE has been used as a reagent for the synthesis of other compounds, such as heterocyclic compounds and amines. In medicinal chemistry, ACEE has been studied as a ligand for metal complexes, as a drug for the treatment of certain medical conditions, and as a potential therapeutic agent for cancer.

properties

IUPAC Name

2-[(6-amino-2-cyclopropylpyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14(4-5-15)9-6-8(11)12-10(13-9)7-2-3-7/h6-7,15H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZRAROFEWNBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.